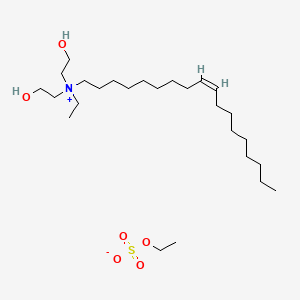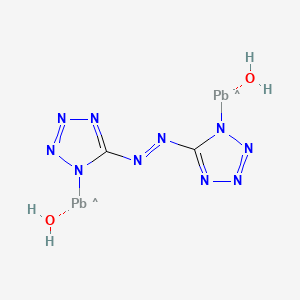
(mu-((5,5'-Azobis(1H-tetrazolato))(2-)))dihydroxydilead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 301-376-1 es un compuesto químico incluido en el Inventario Europeo de Sustancias Químicas Comerciales Existentes (EINECS). Este inventario fue creado por la Comisión Europea para catalogar las sustancias que estaban en el mercado de la Comunidad Europea entre el 1 de enero de 1971 y el 18 de septiembre de 1981 . El compuesto se identifica por su número EINECS único, que ayuda a rastrear y regular su uso en diversas industrias.
Métodos De Preparación
La preparación de EINECS 301-376-1 implica rutas sintéticas específicas y condiciones de reacción. Si bien las rutas sintéticas detalladas para este compuesto en particular no están fácilmente disponibles, los métodos generales de preparación para compuestos similares suelen implicar una síntesis orgánica de varios pasos. Estos pasos pueden incluir:
Materiales de partida: Selección de materiales de partida adecuados en función de la estructura química deseada.
Condiciones de reacción: Uso de catalizadores, disolventes y condiciones de temperatura específicos para facilitar la reacción.
Purificación: Técnicas como la destilación, la cristalización o la cromatografía para purificar el producto final.
Los métodos de producción industrial a menudo amplían estos procedimientos de laboratorio, incorporando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
EINECS 301-376-1 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Reacción con agentes oxidantes para formar productos oxidados.
Reducción: Reacción con agentes reductores para formar productos reducidos.
Sustitución: Reemplazo de un grupo funcional por otro en condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y catalizadores específicos. Los productos principales formados dependen de las condiciones de reacción y de la naturaleza de los sustituyentes implicados.
Aplicaciones Científicas De Investigación
EINECS 301-376-1 tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga su potencial terapéutico para el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de EINECS 301-376-1 implica su interacción con dianas moleculares y vías específicas. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición o activación de enzimas, la unión a receptores y la modulación de las vías de señalización celular. El mecanismo exacto depende de la estructura del compuesto y del sistema biológico en el que se estudia.
Comparación Con Compuestos Similares
EINECS 301-376-1 se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir aquellos con estructuras químicas o grupos funcionales análogos. La comparación puede centrarse en:
Propiedades Químicas: Diferencias en reactividad, estabilidad y solubilidad.
Actividad Biológica: Variaciones en el potencial terapéutico y la toxicidad.
Aplicaciones Industriales: Usos distintos en la fabricación y el desarrollo de productos.
Algunos compuestos similares incluyen los que se enumeran en el inventario EINECS con fórmulas moleculares y grupos funcionales comparables .
Propiedades
Número CAS |
94015-57-3 |
|---|---|
Fórmula molecular |
C2H4N10O2Pb2 |
Peso molecular |
6.1e+02 g/mol |
InChI |
InChI=1S/C2N10.2H2O.2Pb/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;;;;/h;2*1H2;;/q-2;;;2*+1/b4-3+;;;; |
Clave InChI |
NGYDSVOWKADOEV-PLJHVDPMSA-N |
SMILES isomérico |
C1(=NN=NN1[Pb])/N=N/C2=NN=NN2[Pb].O.O |
SMILES canónico |
C1(=NN=NN1[Pb])N=NC2=NN=NN2[Pb].O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





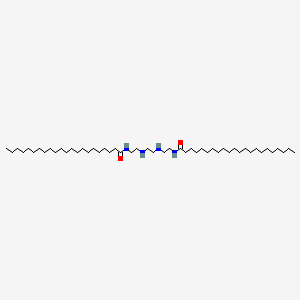
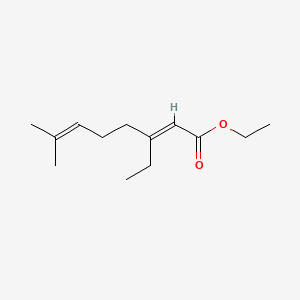



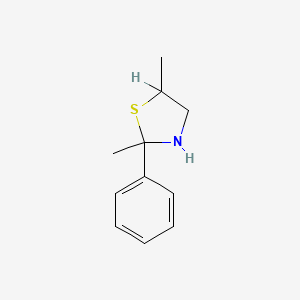
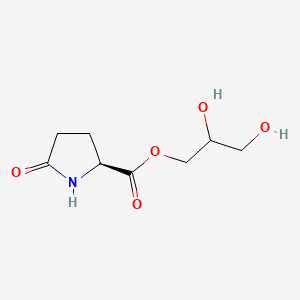
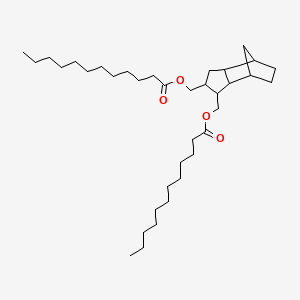
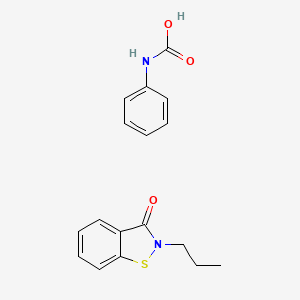
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
